molecular formula C21H27NO B10857144 S1R agonist 2

S1R agonist 2

Cat. No.: B10857144
M. Wt: 309.4 g/mol
InChI Key: KOYQYIAABUPJFF-UHFFFAOYSA-N
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Description

S1R agonist 2, also known as Compound 8b, is a selective agonist for the sigma-1 receptor (S1R). Sigma-1 receptor is a chaperone protein located primarily at the mitochondria-associated membrane of the endoplasmic reticulum. It plays a crucial role in various biological processes, including neuroprotection and modulation of ion channels . This compound has shown significant potential in neuroprotection against reactive oxygen species and N-methyl-D-aspartate-induced neurotoxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S1R agonist 2 involves the development of diazabicyclo[4.3.0]nonane and 2,7-diazaspiro[3.5]nonane derivatives . The synthetic route typically includes the following steps:

  • Formation of the diazabicyclo[4.3.0]nonane core.
  • Introduction of functional groups to enhance selectivity and binding affinity.
  • Purification and characterization of the final product.

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic route while ensuring high purity and yield. This includes optimizing reaction conditions, using efficient purification techniques, and adhering to stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions: S1R agonist 2 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution may yield substituted analogs .

Properties

Molecular Formula

C21H27NO

Molecular Weight

309.4 g/mol

IUPAC Name

4-benzyl-1-(3-phenoxypropyl)piperidine

InChI

InChI=1S/C21H27NO/c1-3-8-19(9-4-1)18-20-12-15-22(16-13-20)14-7-17-23-21-10-5-2-6-11-21/h1-6,8-11,20H,7,12-18H2

InChI Key

KOYQYIAABUPJFF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CCCOC3=CC=CC=C3

Origin of Product

United States

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